n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide is a synthetic compound known for its unique structure and properties. It is an ionizable lipid-like material primarily used for the delivery of messenger RNA (mRNA) and CRISPR/Cas9 systems . The compound’s structure consists of a benzene ring substituted with three carboxamide groups, each linked to a didodecylamino propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide involves multiple steps. The starting material, benzene-1,3,5-tricarboxylic acid, undergoes a series of reactions to introduce the didodecylamino propyl groups. The key steps include:
Activation of Carboxylic Groups: The carboxylic groups are activated using reagents like thionyl chloride or carbodiimides.
Amidation Reaction: The activated carboxylic groups react with 3-(didodecylamino)propylamine under controlled conditions to form the desired tricarboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of benzene-1,3,5-tricarboxylic acid are activated using industrial-grade reagents.
Continuous Amidation: The amidation reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the amide groups, potentially converting them to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzene derivatives .
Scientific Research Applications
n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Employed in the delivery of genetic material, such as mRNA and CRISPR/Cas9, into cells.
Medicine: Investigated for its potential in gene therapy and vaccine delivery.
Industry: Utilized in the development of nanomaterials and drug delivery systems
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Ionizable Lipid Properties: The ionizable lipid-like nature allows it to form complexes with mRNA and CRISPR/Cas9, facilitating their delivery into cells.
Molecular Targets: Targets cellular membranes, enhancing the uptake of genetic material.
Pathways Involved: Involves endocytosis and subsequent release of the genetic material into the cytoplasm
Comparison with Similar Compounds
Similar Compounds
n1,n3,n5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: Another ionizable lipid-like compound used for similar applications.
n1,n3,n5-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: A related compound with different side chains, affecting its delivery efficiency.
Uniqueness
n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide is unique due to its specific side chains, which enhance its ability to deliver genetic material efficiently. Its structure allows for better interaction with cellular membranes, making it a preferred choice for mRNA and CRISPR/Cas9 delivery .
Properties
Molecular Formula |
C90H174N6O3 |
---|---|
Molecular Weight |
1388.4 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris[3-(didodecylamino)propyl]benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C90H174N6O3/c1-7-13-19-25-31-37-43-49-55-61-73-94(74-62-56-50-44-38-32-26-20-14-8-2)79-67-70-91-88(97)85-82-86(89(98)92-71-68-80-95(75-63-57-51-45-39-33-27-21-15-9-3)76-64-58-52-46-40-34-28-22-16-10-4)84-87(83-85)90(99)93-72-69-81-96(77-65-59-53-47-41-35-29-23-17-11-5)78-66-60-54-48-42-36-30-24-18-12-6/h82-84H,7-81H2,1-6H3,(H,91,97)(H,92,98)(H,93,99) |
InChI Key |
KIOSQLHXJYTPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.